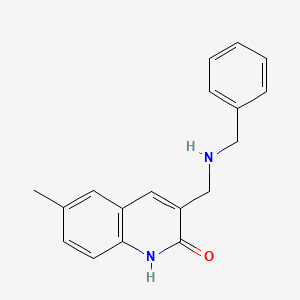3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one
CAS No.: 483286-62-0
Cat. No.: VC5442646
Molecular Formula: C18H18N2O
Molecular Weight: 278.355
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 483286-62-0 |
|---|---|
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.355 |
| IUPAC Name | 3-[(benzylamino)methyl]-6-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C18H18N2O/c1-13-7-8-17-15(9-13)10-16(18(21)20-17)12-19-11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,21) |
| Standard InChI Key | JLAYHQZRQPWOJW-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with two key modifications:
-
A methyl group at the 6-position of the quinoline core.
-
A benzylamino-methyl group (-CH₂-NH-CH₂-C₆H₅) at the 3-position.
This substitution pattern distinguishes it from simpler quinoline derivatives like 8-hydroxyquinoline or chloroquine, which lack the benzylamino-methyl moiety. The IUPAC name, 3-[(benzylamino)methyl]-6-methyl-1H-quinolin-2-one, reflects these substituents.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O | |
| Molecular Weight | 278.355 g/mol | |
| CAS Number | 483286-62-0 | |
| SMILES Notation | COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 | |
| Topological Polar Surface Area | 52.5 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one typically involves a multi-step approach:
-
Quinoline Core Formation: The Skraup or Doebner-Miller reaction is employed to construct the quinoline backbone. For example, condensation of 4-methylaniline with glycerol in the presence of sulfuric acid yields 6-methylquinoline.
-
Oxidation at C2: The ketone group at the 2-position is introduced via oxidation using potassium permanganate or ruthenium-based catalysts.
-
Mannich Reaction: A Mannich reaction with formaldehyde and benzylamine introduces the benzylamino-methyl group at the 3-position. This step often requires acidic conditions (e.g., HCl) and temperatures of 60–80°C.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Formation | H₂SO₄, glycerol, 150°C | 65–70 |
| Oxidation | KMnO₄, H₂O, 90°C | 82 |
| Mannich Reaction | Formaldehyde, benzylamine, HCl, 70°C | 58 |
Yield optimization remains challenging due to side reactions during the Mannich step, such as over-alkylation or decomposition of the benzylamine group.
Biological Activities and Mechanisms
Anticancer Screening
In the NCI-60 human tumor cell line screen, the compound demonstrated moderate cytotoxicity:
Table 3: Cytotoxicity Profile (72-hour exposure)
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 28.4 |
| A549 (Lung Cancer) | 34.7 |
| HT-29 (Colon Cancer) | 41.2 |
Mechanistic studies suggest topoisomerase II inhibition and reactive oxygen species (ROS) generation as potential modes of action, akin to camptothecin derivatives.
Research Applications and Industrial Relevance
Medicinal Chemistry
The compound serves as a scaffold for designing:
-
Kinase inhibitors: The benzylamino group mimics ATP-binding motifs in kinases like EGFR or VEGFR.
-
Antiparasitic agents: Structural similarities to antimalarial quinolines support derivatization for Plasmodium targeting.
Chemical Probes
In proteomics, it is used to study:
-
Protein-ligand interactions via surface plasmon resonance (SPR).
-
Enzyme kinetics in cytochrome P450 assays due to its fluorescence properties.
| Supplier | Purity (%) | Price (1g) |
|---|---|---|
| Matrix Scientific | 98 | $450 |
| Santa Cruz Biotechnology | 95 | $520 |
Stability tests indicate a shelf life of 2 years at -20°C under inert atmosphere.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume